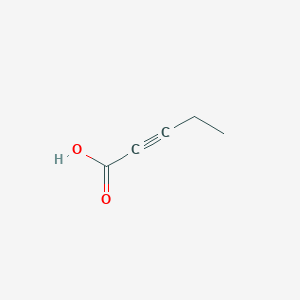

2-Pentynoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pent-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINRDQDGBLQBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70314888 | |

| Record name | 2-PENTYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5963-77-9 | |

| Record name | 5963-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-PENTYNOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70314888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pentynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Pentynoic Acid

Direct Synthesis Approaches

A primary and widely reported method for synthesizing 2-alkynoic acids, including 2-pentynoic acid, involves the carboxylation of terminal alkynes. thieme.comnih.gov This reaction typically uses a metalated 1-alkyne, which then reacts with carbon dioxide (in solid or gaseous form) to yield the corresponding carboxylic acid. thieme.com For this compound, the precursor is 1-pentyne (B49018), a commercially available starting material. nih.govnist.govfishersci.cachemicalbook.comsigmaaldrich.com The process involves the deprotonation of 1-pentyne with a strong base, such as an organolithium reagent or sodium amide, to form an acetylide. This nucleophilic acetylide then attacks carbon dioxide to form the carboxylate salt, which is subsequently protonated to give this compound.

Another approach involves the pyrolysis of the bio-based copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). Thermal decomposition of PHBV yields a mixture that includes crotonic acid and 2-pentenoic acid, which can then be separated.

A general method for preparing long-chain α,β-alkynoic acids has been developed starting from β-keto esters. This synthesis involves converting the β-keto ester into a pyrazolone, followed by halogenation. Treatment of the resulting 4,4-dihalo intermediate with a dilute aqueous alkali yields the α,β-alkynoic acid.

Table 1: Selected Direct Synthesis Precursors for 2-Alkynoic Acids

| Precursor | Reagent(s) | Product | Reference |

|---|---|---|---|

| 1-Pentyne | 1. Strong Base (e.g., n-BuLi) 2. CO₂ 3. H⁺ | This compound | thieme.comnih.gov |

| β-Keto Ester | 1. Hydrazine hydrate (B1144303) 2. Halogenating agent 3. aq. Alkali | α,β-Alkynoic acid | |

| PHBV | Heat (Pyrolysis) | Mixture containing 2-Pentenoic acid |

Research into more efficient synthetic pathways has led to the development of novel and economical methods. For instance, a procedure for a related compound, 2-hydroxy-4-pentynoic acid, was developed using inexpensive and commercially available diethyl 2-acetamidomalonate and propargyl alcohol. nih.gov This method is highlighted as being both simple and safe, avoiding hazardous reagents like propargyl bromide. nih.gov While not a direct synthesis of this compound, such one-pot, multi-step sequences represent a strategic approach to creating functionalized alkynoic acids economically. nih.gov

The production of 2-alkynoic acid esters, which can be readily hydrolyzed to the parent acid, can be achieved via palladium-catalyzed reactions. A patented method describes the reaction of a chloroformate with a terminal alkyne in the presence of a palladium or platinum complex with phosphine (B1218219) or phosphite (B83602) ligands. google.com This catalytic approach offers an efficient route to these valuable organic building blocks. google.com

While this compound itself is an achiral molecule and thus does not require stereoselective synthesis, it serves as a critical starting material for the stereoselective synthesis of more complex molecules. chemicalbook.com Its bifunctional nature, containing both a carboxylic acid and an alkyne, allows it to be used in reactions that generate new stereocenters with high degrees of control.

Vinylstannanes are highly valuable intermediates in organic synthesis, particularly in cross-coupling reactions. The hydrostannylation of alkynes is the most direct method for their preparation. The reaction of this compound or its esters with an organotin hydride (e.g., tributyltin hydride) can be controlled to produce specific isomers of vinylstannanes. Research has shown that the hydrostannylation of internal alkynes can be promoted by catalysts like simple boric acid in the air, leading to products with high regio- and stereochemical purity. researchgate.net For propargyl alcohol derivatives, which are structurally related to this compound, using triethylborane (B153662) (Et₃B) as a radical initiator can achieve complete Z-selectivity in the resulting vinylstannane, a stark contrast to the lack of selectivity seen with traditional initiators like AIBN. researchgate.net Furthermore, new Lewis acidic hydrostannanes have been developed that enable highly regio- and stereoselective hydrostannylation of alkynols, where coordination of a nearby hydroxyl group to the tin center directs the stereochemical outcome. nih.govsci-hub.ru These methodologies are applicable to this compound derivatives for the controlled synthesis of functionalized vinylstannanes.

Table 2: Reagents for Stereoselective Hydrostannylation of Alkynes

| Alkyne Type | Reagent/Promoter | Selectivity | Reference |

|---|---|---|---|

| Internal Alkynes | Boric Acid / Air | High regio- and stereoselectivity | researchgate.net |

| Propargyl Alcohols | Et₃B | Complete Z-selectivity | researchgate.net |

| Alkynols | Bu₂Sn(OTf)H | High (Z)-selectivity | nih.govsci-hub.ru |

Spiroindolines are important structural motifs found in many biologically active natural products. Palladium-catalyzed reactions are a powerful tool for constructing these complex spirocyclic systems. diva-portal.org One established strategy involves the palladium-catalyzed spirocyclization of 2-bromoarylamides with various coupling partners. mdpi.com By analogy, derivatives of this compound could serve as the alkyne component in such cyclizations. Palladium-catalyzed reactions involving the dearomative spirocyclization of indole (B1671886) derivatives with propargyl carbonates have been shown to generate spiroindolenines with excellent diastereoselectivity and enantiomeric excess. The use of this compound derivatives in similar palladium-catalyzed cascade reactions, which form multiple C-C and C-N bonds in a single operation, represents a viable strategy for accessing novel spiroindoline derivatives.

Stereoselective Synthesis.

Derivatization Strategies for this compound

The dual functionality of this compound allows for a wide range of derivatization strategies. The carboxylic acid group can be readily converted into other functional groups, while the carbon-carbon triple bond can undergo various addition reactions.

The carboxylic acid moiety is commonly transformed into esters, such as methyl 2-pentynoate and ethyl 2-pentynoate. chemicalbook.com This is typically achieved through Fischer esterification or by reaction with alkyl halides after converting the acid to its carboxylate salt. The acid can also be converted to an acid chloride, which is a highly reactive intermediate for the synthesis of amides and other acyl derivatives.

The alkyne group enhances the reactivity of the molecule, making it a valuable substrate for exploring cycloadditions and reactions with nucleophiles. thieme.com It can also be used as a building block in more complex syntheses, such as in the preparation of biologically active compounds. For instance, alkynoic acids are used as precursors for creating derivatives with enhanced antimycobacterial activity. nih.gov Furthermore, derivatization of the carboxylic acid group, for example with pentafluorobenzyl bromide (PFB-Br), is a common technique used to improve detection and quantification in analytical methods like gas chromatography-mass spectrometry (GC-MS). nih.gov

Table 3: Common Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagent(s) | Product Type |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Acyl Halogenation | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Carboxylic Acid | Amide Formation | Amine, Coupling Agent | Amide |

| Alkyne | Hydrostannylation | Organotin Hydride | Vinylstannane |

| Alkyne | Partial Reduction | Lindlar's Catalyst, H₂ | (Z)-Alkene |

| Alkyne | Cycloaddition | Diene | Cycloadduct |

Esterification Reactions

Esterification is a fundamental reaction for this compound, converting the carboxylic acid into an ester. This transformation is typically achieved through acid-catalyzed condensation with an alcohol. The Fischer esterification is a classic method where the carboxylic acid is reacted with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is often removed as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product. masterorganicchemistry.com

Various catalysts can be employed to facilitate this transformation under different conditions. Modern methods have introduced milder and more efficient catalysts for esterification.

| Catalyst System | Description | Key Advantages | Source |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) or Tosic Acid (TsOH) | Traditional strong acid catalysts used in Fischer esterification with excess alcohol. | Low cost and effective for simple alcohols. | masterorganicchemistry.com |

| p-Dodecylbenzenesulfonic acid (DBSA) | A surfactant-type Brønsted acid catalyst that enables esterification to occur in water. | Eliminates the need for dehydrating agents or azeotropic water removal. | organic-chemistry.org |

| 2,2'-biphenol-derived phosphoric acid | A Brønsted acid catalyst that promotes dehydrative esterification from an equimolar mixture of acid and alcohol. | Functions without the need to remove water; suitable for gram-scale synthesis. | organic-chemistry.org |

| 4-(Dimethylamino)pyridine (DMAP) | Used in very low molar percentages (0.05−2 mol %) to promote acylation of alcohols with acid anhydrides (formed in situ from the carboxylic acid). | Highly efficient under solvent-free conditions. | organic-chemistry.org |

Formation of Hydroxamic Acid Derivatives

The carboxylic acid moiety of this compound can be converted into a hydroxamic acid. Hydroxamic acids are a class of compounds with the general structure R-C(=O)N(R')OH. This functional group is a powerful metal chelator, making these derivatives significant in medicinal chemistry. nih.gov

The synthesis of a hydroxamic acid from a carboxylic acid like this compound typically involves a two-step process. First, the carboxylic acid is "activated" to make it more reactive. This can be achieved by converting it into an acid chloride, an anhydride, or an active ester. Subsequently, the activated intermediate is treated with hydroxylamine (B1172632) (NH₂OH) or one of its salts to form the hydroxamic acid. In some cases, coupling agents are used to facilitate the direct reaction between the carboxylic acid and hydroxylamine.

Research on derivatives of valproic acid has demonstrated the in vivo conversion of related structures, such as 2-pentyl-4-pentynoic acid, into their corresponding hydroxamic acids. nih.gov Although a different molecule, this illustrates the biological relevance and metabolic possibility of forming hydroxamic acids from parent carboxylic acids. nih.gov

Incorporation into Peptide Structures

This compound can be incorporated into peptide-like structures through the formation of an amide bond between its carboxyl group and the amino group of an amino acid or a peptide chain. This reaction is fundamental to peptide synthesis and combinatorial chemistry. wikipedia.org The resulting structure is a pentenoic amide. The synthesis requires activating the carboxylic acid group of this compound, similar to the process for forming hydroxamic acids, followed by reaction with the amine component.

The use of chiral oligomers of pentenoic amides (COPAs) has been described in the construction of mass-encoded one-bead-one-compound (OBOC) libraries, highlighting the utility of such structures in creating large, diverse molecular libraries for screening purposes. wikipedia.org The incorporation of an unsaturated system like this compound can introduce conformational constraints or serve as a reactive handle for further chemical modifications within the peptide scaffold.

Functionalization for "Click" Chemistry

The terminal alkyne group present in pentynoic acid derivatives, such as 4-pentynoic acid and 2-hydroxy-4-pentynoic acid, makes them valuable reagents for "click" chemistry. nih.govmedchemexpress.com This class of reactions is characterized by high efficiency, reliability, and selectivity, enabling the rapid assembly of complex molecules. sigmaaldrich.com The most prominent click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which joins molecules containing azide (B81097) groups with those containing alkyne groups to form stable 1,2,3-triazole rings. medchemexpress.comsigmaaldrich.com

4-Pentynoic acid is explicitly identified as a click chemistry reagent due to its terminal alkyne group, which can undergo CuAAC with molecules containing azide groups. medchemexpress.com Similarly, 2-hydroxy-4-pentynoic acid is a crucial intermediate for creating "clickable" biodegradable polylactides. nih.govbeilstein-journals.org By incorporating this monomer, polymers can be efficiently functionalized with a wide range of pendant groups via click reactions with organic azides, which allows for the tailoring of the polymer's physicochemical properties. nih.govbeilstein-journals.org The click chemistry approach provides a powerful method for bioconjugation, linking biomolecular building blocks for therapeutic and imaging applications. mdpi.com

**1.3. Synthesis of Related Pentynoic Acid Isomers and Derivatives

A common laboratory-scale synthesis of 4-pentynoic acid involves the oxidation of 4-pentyn-1-ol (B147250). chemicalbook.comchemicalbook.com In this procedure, 4-pentyn-1-ol is dissolved in acetone (B3395972) and cooled, after which Jones' reagent is added dropwise until the orange color persists. chemicalbook.comchemicalbook.com The reaction is stirred for an hour at room temperature. Following the reaction, the product is extracted and purified. chemicalbook.com This method results in the desired 4-pentynoic acid as a colorless oil. chemicalbook.comchemicalbook.com

Another pathway for producing pentenoic acids, which are precursors to pentanoic acid, is through the ring-opening of γ-valerolactone (GVL). rsc.orgwikipedia.org GVL can be derived from cellulosic biomass, making it a sustainable starting material. wikipedia.org The ring-opening of GVL yields a mixture of pentenoic acids, which can be achieved using zeolite catalysts. wikipedia.org

Table 1: Synthesis of 4-Pentynoic Acid

| Starting Material | Reagent(s) | Solvent | Yield | Reference |

| 4-Pentyn-1-ol | Jones' Reagent | Acetone | 82% | chemicalbook.comchemicalbook.com |

| γ-Valerolactone (GVL) | Zeolite Catalysts | Not specified | Not specified | wikipedia.org |

An economical and safer synthetic route for 2-hydroxy-4-pentynoic acid has been developed to avoid hazardous starting materials like propargyl bromide. nih.govbeilstein-journals.org This method begins with the C-alkylation of diethyl 2-acetamidomalonate using propargyl tosylate in dioxane, which quantitatively yields the propargylated derivative. beilstein-journals.org Propargyl tosylate is prepared from commercially available propargyl alcohol. nih.govbeilstein-journals.org

The subsequent and final stage involves a one-pot, four-step sequence without the need to isolate intermediates. beilstein-journals.org The propargylic malonate derivative undergoes hydrolysis and decarboxylation in a 2 M aqueous solution of sulfuric acid to form 2-amino-4-pentynoic acid. beilstein-journals.org This intermediate is then subjected to diazotization with sodium nitrite, followed by hydroxylation, to yield the final product, 2-hydroxy-4-pentynoic acid. beilstein-journals.org

Table 2: Synthesis of 2-Hydroxy-4-pentynoic Acid

| Step | Starting Material | Reagents | Key Intermediate | Outcome | Reference |

| 1. Alkylation | Diethyl 2-acetamidomalonate, Propargyl tosylate | Potassium tert-butoxide | Diethyl 2-acetamido-2-(prop-2-yn-1-yl)malonate | Quantitative yield | beilstein-journals.org |

| 2. One-Pot Conversion | Diethyl 2-acetamido-2-(prop-2-yn-1-yl)malonate | 2 M H₂SO₄, NaNO₂ | 2-Amino-4-pentynoic acid | Final product: 2-Hydroxy-4-pentynoic acid | beilstein-journals.org |

The synthesis of 2-alkyl-4-pentynoic acid derivatives is relevant in the context of studying structure-activity relationships, for instance, with analogs of valproic acid (VPA). One such derivative is S-2-pentyl-4-pentynoic acid. nih.gov This compound is notably the metabolic product of S-2-pentyl-4-pentynoic hydroxamic acid. nih.gov Pharmacokinetic studies in mice have shown that the hydroxamic acid is extensively metabolized to the corresponding carboxylic acid, S-2-pentyl-4-pentynoic acid, without altering the stereochemistry at the C2 position. nih.gov This metabolite was found to be very stable in vivo. nih.gov

The synthesis of chiral pentynoic acids is crucial for developing stereochemically pure compounds for various applications, including as building blocks for complex molecules and for studying biological activity. nih.govpnas.org A key strategy involves using chiral starting materials or employing asymmetric synthesis methodologies. researchgate.netnih.gov

For example, the synthesis of chiral building blocks for diversity-oriented synthesis can be achieved using amino acid derivatives. pnas.org Boc-L-Lys(N-4-pentynoic acid)-OH and its D-enantiomer can be prepared by acylating Boc-L-Lys-OH and Boc-D-Lys-OH, respectively, with 4-pentynoic acid succinimidyl ester. pnas.org This creates chiral "alkyne-acid" building blocks that can be used in peptide synthesis. pnas.org

Furthermore, stereoselective quantification methods have been developed for chiral VPA derivatives like S-2-pentyl-4-pentynoic acid, which involves chiral derivatization followed by gas chromatography analysis. nih.gov This highlights the importance of controlling and analyzing stereochemistry in these derivatives. nih.gov

Chemical Reactivity and Transformation Mechanisms of 2 Pentynoic Acid

Catalytic Transformations

The chemical behavior of 2-pentynoic acid is significantly influenced by various catalytic systems, which facilitate a range of transformations. These reactions are pivotal in organic synthesis, enabling the construction of complex molecular architectures.

Palladium catalysts are instrumental in several key transformations involving this compound, including decarboxylative couplings and hydroxycarbonylations.

A notable palladium-catalyzed reaction is the chemoselective decarboxylative coupling of this compound with halogenated aryl triflates. rsc.orgrsc.org This process is significant for creating OTf-arylalkyne structures, which are valuable in further synthetic applications. rsc.org The reaction demonstrates an unusual chemoselectivity, favoring C–Br over C–Cl and C–OTf bonds. rsc.orgrsc.org

The proposed mechanism for this transformation begins with the oxidative addition of a chloroaryl triflate to a Pd(0) complex, forming an intermediate. rsc.org This is followed by a ligand exchange with the this compound anion. Subsequent decarboxylation releases carbon dioxide and leads to the formation of another intermediate, which then undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst. rsc.org

Research has shown that this compound is an effective substrate for this reaction, providing good yields and high chemoselectivity. rsc.org The reaction conditions typically involve a palladium catalyst, a ligand, and a base in a suitable solvent, heated to around 100 °C. rsc.org This method's utility can be extended through a one-pot, two-step sequence where the initial decarboxylative coupling is followed by a Suzuki–Miyaura coupling, allowing for the synthesis of difunctionalized aromatic compounds. rsc.org

Table 1: Substrate Scope for Chemoselective C–Cl (over C–OTf) Decarboxylative Coupling Reaction rsc.org

| Chloroaryl Triflate | Alkynyl Carboxylic Acid | Product | Yield (%) |

| 1a | This compound | 10a | 85 |

| 1b | This compound | 10b | 82 |

| 1c | This compound | 10c | 75 |

Reaction conditions: Chloroaryl triflates (0.20 mmol), this compound (0.36 mmol), dichloro-(1-methylallyl)-dipalladium (2 mol%), L9 (16 mol%), K₂CO₃ (0.40 mmol), and THF (1.0 mL) were stirred at 100 °C for 3 h. Isolated yields are based on the chloroaryl triflates.

While direct palladium-catalyzed hydroxycarbonylation of pentenoic acid isomers to form this compound is a conceptually relevant transformation, specific literature detailing this exact conversion was not prominently found in the search results. However, related palladium-catalyzed cyclization reactions of 4-alkynoic acids, such as 4-pentynoic acid, are well-documented. acs.org These reactions, catalyzed by systems like Pd(OAc)₂(PPh₃)₂ or Pd(PPh₃)₄, proceed via an intramolecular nucleophilic attack of the carboxylate anion on the palladium-coordinated alkyne. acs.org This leads to the formation of exocyclic enol lactones rather than the isomerization to a conjugated acid like this compound. acs.org

Rhodium catalysts are effective in promoting the intramolecular cyclization of alkynoic acids. uniovi.esrsc.org For instance, rhodium(I) complexes have been studied for the cycloisomerization of 4-pentynoic and 5-hexynoic acids into enol lactones. uniovi.es The mechanism is thought to involve the coordination of the alkyne to the rhodium catalyst, followed by an intramolecular cyclization and subsequent reductive elimination. unizar.es The efficiency and selectivity of these reactions can be influenced by the nature of the ligands attached to the rhodium center and the reaction conditions. rsc.orgacs.org While the focus is often on the formation of lactones from substrates like 4-pentynoic acid, these studies highlight the reactivity of the carboxylic acid and alkyne moieties under rhodium catalysis. unizar.esthieme-connect.com

Copper catalysts play a crucial role in certain tandem reactions that can involve precursors structurally related to this compound, leading to the formation of complex cyclic structures.

A significant application of copper catalysis is seen in the ene-yne coupling/alkyne reduction tandem reaction, which has been utilized in the synthesis of natural products like lactimidomycin. rsc.orgrsc.org In this type of reaction, a molecule containing a vinyl iodide and another with a terminal alkyne are coupled. researchgate.net This process, often a Castro-Stephens coupling, is followed by an in-situ reduction of the resulting enyne. rsc.org This methodology is particularly efficient for constructing macrocycles, including 12-membered rings that feature an E,Z-1,3-diene structure. rsc.orgresearchgate.net

While this reaction does not use this compound directly, it employs structurally similar building blocks and highlights a powerful copper-catalyzed method for forming complex diene systems within macrocyclic structures. rsc.org The reaction typically involves a copper salt, often in the presence of a reducing agent to facilitate the tandem reduction step. rsc.orgresearchgate.net

Enantioselective Catalysis

Enantioselective catalysis involving this compound and its derivatives is a key area of research for creating stereochemically defined molecules. This section focuses on a specific type of enantioselective transformation.

Enantioselective Iodolactonization

While the primary focus of this article is this compound, an alkyne, the body of research on enantioselective iodolactonization predominantly features its alkene analogs, such as 4-pentenoic and 5-substituted-4-pentenoic acids. The cyclization of alkynoic acids like 4-pentynoic acid can be achieved to produce iodoenol lactones. dntb.gov.uaacs.org For instance, γ-alkynoic acids undergo iodolactonization to form iodoenol lactones, and this process can be made asymmetric using catalysts like (DHQD)2PHAL. dntb.gov.ua Allenoic acids, which can be synthesized from alkynoic acids, may also undergo iodolactonization with iodine to yield lactones. rsc.orgrsc.org

The enantioselective iodolactonization of various pentenoic acid derivatives has been successfully demonstrated using different catalytic systems. These reactions are valuable for constructing chiral lactones, which are important intermediates in organic synthesis. acs.orgnih.gov

One approach involves the use of chiral salen-Co(II) complexes to catalyze the iodolactonization of (E)- and (Z)-5-substituted-4-pentenoic acid derivatives. This system has shown moderate to good enantioselectivity, with enantiomeric excess (e.e.) values ranging from 53% to 74%, and it also exhibits high regioselectivity in forming δ-lactones over γ-lactones. researchgate.net Another effective method employs chiral quaternary ammonium (B1175870) salts derived from cinchonidine. acs.org When applied to trans-5-aryl-4-pentenoic acids, this catalytic method yields a mixture of regioisomeric iodolactones with moderate enantioselectivity. acs.org This was the first reported instance of an asymmetric iodolactonization reaction using a sub-stoichiometric amount of a chiral reagent. acs.org

Further advancements include the use of chiral triaryl phosphates, which, in cooperation with an N-haloimide like N-chlorophthalimide (NCP), effectively catalyze the iodolactonization of 4-substituted 4-pentenoic acids. thieme-connect.comokayama-u.ac.jp This dual activation system, where NCP acts as both a Lewis acidic activator and an oxidant for the iodine source, allows for high yields and high enantioselectivities, particularly for 4-arylmethyl-substituted substrates. thieme-connect.comokayama-u.ac.jp Similarly, a BINOL-derived bifunctional catalyst has been shown to promote highly enantioselective iodolactonizations of various 5-alkyl- and 5-aryl-4(Z)-pentenoic acids, yielding γ-lactones with excellent yields and enantiomeric ratios. nih.gov

Table 1: Catalytic Systems for Enantioselective Iodolactonization of Pentenoic Acid Derivatives

| Catalyst Type | Substrate Example | Product Type | Yield | Enantiomeric Excess (e.e.) / Ratio (er) | Reference |

| Salen-Co(II) Complex | (Z)-5-substituted-4-pentenoic acids | δ-Iodolactone | - | 53-74% e.e. | researchgate.net |

| Cinchonidine-derived Quaternary Ammonium Salts | trans-5-Aryl-4-pentenoic acids | Exo/Endo Iodolactones | 37-98% | up to 42.0% e.e. | acs.org |

| Chiral Triaryl Phosphate with NCP | 4-Arylmethyl-4-pentenoic acids | γ-Iodolactone | 63-99% | up to 97:3 er | thieme-connect.com |

| BINOL-derived Bifunctional Catalyst | 5-Alkyl-4(Z)-pentenoic acids | γ-Iodolactone | Excellent | >97:3 er | nih.gov |

Isomerization Processes

Isomerization reactions can alter the carbon framework and the position of the unsaturation in the pentenoic acid chain, leading to structurally different but chemically related molecules.

Vapor Phase Isomerization to 3- and/or 4-Pentenoic Acids

The isomerization of 2-pentenoic acid to 3- and 4-pentenoic acids can be effectively carried out in the vapor phase using a solid catalyst. google.com This process is typically conducted at elevated temperatures, generally ranging from 200°C to 500°C, with a preferred range of 250°C to 400°C. google.com The catalyst can be acidic, basic, or amphoteric and may be used in a fixed or fluidized bed. google.com The starting 2-pentenoic acid can be introduced with an inert carrier gas such as nitrogen or water vapor. google.com This isomerization is a key step in transforming products from butadiene hydroxycarbonylation into a mixture of pentenoic acids that can be further processed into valuable chemicals like adipic acid. google.comresearchgate.net The reaction can also sometimes lead to the formation of gamma-valerolactone (B192634) as a byproduct. google.com

Table 2: Conditions for Vapor Phase Isomerization of 2-Pentenoic Acid

| Parameter | Condition | Reference |

| Reactant | 2-Pentenoic Acid | google.com |

| Products | 3-Pentenoic Acid and/or 4-Pentenoic Acid | google.com |

| Phase | Vapor Phase | google.com |

| Catalyst | Solid (Acidic, Basic, or Amphoteric) | google.com |

| Temperature | 200°C - 500°C (250°C - 400°C preferred) | google.com |

| Carrier Gas | Inert gas (e.g., Nitrogen, Water Vapor) | google.com |

Addition Reactions

The carbon-carbon triple bond in this compound is a site of high reactivity, readily undergoing addition reactions. A significant application is its use in the stereoselective synthesis of vinylstannanes. chemicalbook.comthermofisher.comcenmed.comantpedia.com This transformation, known as hydrostannation, involves the addition of a tin hydride (like Bu3SnH) across the alkyne. The reaction can be catalyzed by various metals, and its regio- and stereoselectivity can be controlled to produce specific vinylstannane isomers. organic-chemistry.org These vinylstannane products are versatile intermediates in organic synthesis, particularly for creating new carbon-carbon bonds through cross-coupling reactions. sci-hub.se

Oxidation Reactions

The triple bond of this compound is susceptible to oxidative cleavage. Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the alkyne bond. libretexts.org For an internal alkyne like this compound, this cleavage results in the formation of two carboxylic acid fragments. libretexts.org Specifically, the oxidation of this compound would be expected to yield propanoic acid and oxalic acid, with the latter potentially decomposing further to carbon dioxide. Milder oxidation of alkynes can produce vicinal dicarbonyl compounds. libretexts.org More controlled oxidation of alkyne alcohols to the corresponding alkynoic acids can be achieved using reagents like sodium hypohalite while maintaining the pH between 8 and 10. google.com Ruthenium-catalyzed methods have also been developed for the oxidative cleavage of various internal and terminal alkynes to carboxylic acids in high yields. researchgate.net

Reactions in Natural Product Synthesis

This compound and its derivatives are valuable building blocks in the synthesis of complex molecules and natural products. It is explicitly mentioned as a reagent used in the synthesis of spiroindoline derivatives. chemicalbook.comthermofisher.comcenmed.comantpedia.commolbase.com Furthermore, related alkynoic acids, such as 4-pentynoic acid, are employed in synthetic sequences to access complex natural product scaffolds. For example, 4-pentynoic acid has been used as a starting material in a synthetic route toward furanocembranoids like providencin. acs.org In other syntheses, it has been used to esterify alcohols, with the resulting alkyne moiety later undergoing transformations like hydrostannation to build up the carbon skeleton required for macrocyclic natural products. sci-hub.sersc.org

Spectroscopic Characterization and Analytical Methods for 2 Pentynoic Acid

Advanced Spectroscopic Techniques

Modern spectroscopy offers non-destructive methods to analyze 2-pentynoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental in its characterization, providing a "fingerprint" of the molecule based on the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their immediate electronic environment. The chemical shift (δ), measured in parts per million (ppm), indicates the location of a proton signal relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). oregonstate.edu For this compound, the protons on the ethyl group and the carboxylic acid proton give rise to distinct signals.

The typical ¹H NMR chemical shifts for protons in environments similar to those in this compound are influenced by neighboring functional groups. Protons closer to the electron-withdrawing carboxylic acid and alkyne groups are "deshielded" and appear at a higher chemical shift (downfield). oregonstate.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ (Methyl) | ~1.1 |

| -CH₂- (Methylene) | ~2.3 |

| -COOH (Carboxylic Acid) | >10 (often broad) |

Note: Actual chemical shifts can vary based on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a high chemical shift value. The sp-hybridized carbons of the alkyne group also have characteristic chemical shifts. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shifts for Alkyne and Carboxylic Acid Moieties

| Carbon Assignment | Typical Chemical Shift Range (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165-190 |

| C≡C (Alkyne) | 70-110 |

| Alkane carbons | 10-50 |

Source: General ranges for these functional groups. oregonstate.edu

NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time. magritek.com For reactions involving this compound, such as esterification or cyclization, ¹H NMR can be used to track the disappearance of reactant signals and the appearance of product signals, allowing for the determination of reaction kinetics and yield. researchgate.netresearchgate.net For instance, the progress of the cyclization of 4-pentynoic acid has been monitored using ¹H NMR by observing the changes in the respective acid and lactone signals. researchgate.net This non-invasive technique allows for analysis without the need for sampling and workup. osf.io

Furthermore, two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for unambiguous structural confirmation of this compound and its derivatives. researchgate.net These experiments reveal correlations between protons and carbons, confirming the connectivity of the molecule. researchgate.net

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. msu.edu Different types of bonds and functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent method for identifying the functional groups present in a molecule like this compound. msu.edunih.gov FT-IR is a more modern and rapid version of the technique. arastirmax.com

The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational frequencies of its functional groups.

O-H Stretch: The carboxylic acid group exhibits a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the stretching of the O-H bond, which is broadened by hydrogen bonding.

C=O Stretch: A strong, sharp absorption band appears around 1700 cm⁻¹ corresponding to the stretching of the carbonyl (C=O) bond in the carboxylic acid.

C≡C Stretch: The carbon-carbon triple bond of the alkyne group shows a characteristic absorption in the region of 2100-2260 cm⁻¹. This peak can be weak or absent if the alkyne is symmetrical.

C-H Stretch: The stretching of C-H bonds in the ethyl group typically occurs just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | ~1700 |

| Alkyne | C≡C Stretch | 2100 - 2260 |

| Alkane | C-H Stretch | 2850 - 2960 |

Source: Data compiled from general IR spectroscopy principles and available spectra for similar compounds. msu.edunih.gov

The presence and position of these characteristic peaks in an IR spectrum provide strong evidence for the structure of this compound. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. In the analysis of this compound, MS is often coupled with chromatographic techniques for enhanced separation and identification.

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in complex matrices. This technique has been successfully applied in the analysis of biological samples. For instance, a method for the determination of valproic acid and its metabolites, including a related compound, 2-propyl-4-pentenoic acid, in human and monkey plasma has been developed using LC-MS/MS. nih.govresearchgate.netcapes.gov.br These methods often involve pre-column derivatization to improve chromatographic and ionization efficiency. nih.govcapes.gov.br The tandem mass spectrometer is typically operated in negative electrospray ionization (ESI) mode with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity. researchgate.netcapes.gov.brnih.gov

In a typical LC-MS/MS analysis of a compound structurally similar to this compound, the analytes are separated on a C18 reversed-phase column. researchgate.netcapes.gov.brnih.gov The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer like ammonium (B1175870) formate (B1220265). researchgate.netcapes.gov.br

Table 1: Example LC-MS/MS Parameters for Analysis of a Related Pentenoic Acid Derivative

| Parameter | Condition |

| Chromatography | |

| Column | Kinetex C18 (2.1 mm × 100 mm, 2.6 μm) |

| Mobile Phase | 10 mM ammonium formate (pH 8.0)/methanol (20/80, v/v) |

| Flow Rate | 0.15 mL/min (isocratic) |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| Monitoring | Selected Ion Monitoring (SIM) |

| Monitored Ions | m/z 141.0 for 2-propyl-4-pentenoic acid |

This table is based on methodologies for similar compounds and illustrates a typical setup. researchgate.netcapes.gov.br

GC-MS is another robust technique for the analysis of volatile compounds like this compound. It is frequently used for the identification and quantification of fatty acids and their derivatives. ebi.ac.ukacs.org In some cases, derivatization, such as methylation, is employed to increase the volatility and thermal stability of the carboxylic acids, making them more amenable to GC analysis. nih.gov

The mass spectrum of this compound obtained by GC-MS shows characteristic fragmentation patterns that aid in its identification. The NIST Mass Spectrometry Data Center provides reference spectra for 2-pentenoic acid, with prominent peaks that can be used for confirmation. nih.gov Pyrolysis-GC/MS has also been utilized for the rapid analysis of polyhydroxyalkanoates, where 2-pentenoic acid is a characteristic pyrolysis product. nih.govresearchgate.net

A study on the separation of crotonic acid and 2-pentenoic acid utilized GC-MS for sample analysis. acs.orgutwente.nl The method involved dissolving the acid mixture in acetone (B3395972) and injecting it into a GC system equipped with a capillary column. utwente.nl

Table 2: Typical GC-MS Fragmentation of 2-Pentenoic Acid

| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment |

| 55 | High | [C4H7]+ |

| 29 | High | [C2H5]+ |

| 27 | Medium | [C2H3]+ |

| 100 | Low | [M]+ (Molecular Ion) |

Data compiled from the NIST Mass Spectrometry Data Center. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrometry

UV-Vis spectrometry is a technique that measures the absorption of ultraviolet or visible light by a chemical substance. For this compound, which contains a conjugated system of a carbon-carbon triple bond and a carboxylic acid group, a characteristic absorption maximum (λmax) can be observed in the UV region. Research has indicated that the λmax for 2-pentenoic acid can be detected around 210 nm when analyzed by a photodiode-array detector coupled with HPLC. researchgate.netnih.gov Another study reports a λmax at 240 nm for 2-pentenoic acid in UV/Vis spectrometry measurements. researchgate.net

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, reversed-phase HPLC is a common approach. sielc.com

In one method, 2-pentenoic acid was separated from crotonic acid using an Agilent Hi-Plex H column with a refractive index detector. utwente.nl The mobile phase consisted of a 5 mM H2SO4 solution, with the column maintained at 65 °C and a flow rate of 0.6 mL/min. utwente.nl Another study describes a time and cost-efficient HPLC method for determining monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate), where 2-pentenoic acid is a hydrolysis product. nih.gov This method utilizes a reversed-phase column and an isocratic eluent of 92% low concentrated sulfuric acid (0.025%) and 8% acetonitrile, with UV detection at 210 nm. nih.govresearchgate.net

Table 3: Example HPLC Conditions for 2-Pentenoic Acid Separation

| Parameter | Condition 1 | Condition 2 |

| Column | Agilent Hi-Plex H (300 × 7.7 mm) | Reversed-phase C18 (e.g., Eurospher II 100-5 C18) |

| Mobile Phase | 5 mM H2SO4 | 92% 0.025% H2SO4, 8% Acetonitrile |

| Flow Rate | 0.6 mL/min | 1 mL/min |

| Column Temperature | 65 °C | 60 °C |

| Detector | Refractive Index | UV/Vis Diode-Array Detector (210 nm) |

Data sourced from published research articles. utwente.nlnih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, GC is often employed, sometimes in combination with a mass spectrometer (GC-MS) for detection and identification. utwente.nl

In a study involving the separation of crotonic acid and 2-pentenoic acid, GC-MS analysis was performed on an Agilent system equipped with an HP-5MS capillary column. utwente.nl Helium was used as the carrier gas, and a specific temperature program was applied to the oven to achieve separation. acs.org The injector and detector temperatures were maintained at 250 °C and 280 °C, respectively. acs.org

Derivatization to form more volatile esters is a common sample preparation step for the GC analysis of carboxylic acids. nih.gov For instance, a method was developed for the analysis of valproic acid and its unsaturated metabolites using methyl ester derivatives. nih.gov

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful analytical technique used for the characterization of complex materials that are not directly suitable for conventional GC-MS analysis. This method involves the thermal decomposition of a sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments. In the context of 2-pentenoic acid, Py-GC-MS is not typically used to analyze the compound itself, but rather to identify and quantify polymeric materials from which 2-pentenoic acid is a characteristic pyrolysis product.

A primary application is the analysis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by microorganisms. nih.gov Specifically, 2-pentenoic acid is a known pyrolyzate of the 3-hydroxyvalerate (B1259860) (3HV) monomer unit within the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). nih.govresearchgate.net When PHBV is rapidly heated in the pyrolyzer, the polymer chain breaks down, and the 3HV component undergoes dehydration to form 2-pentenoic acid. sci-hub.ru This allows researchers to determine the monomer composition of PHBV in microbial cells or bioplastic samples rapidly and without complex sample pretreatment. nih.gov

The technique involves introducing a small sample (typically in the microgram range) into a pyrolyzer, where it is heated to temperatures between 400–650°C. sci-hub.rumdpi.com The volatile fragments, including 2-pentenoic acid and 2-butenoic acid (from the 3-hydroxybutyrate (B1226725) monomer), are then swept by a carrier gas, usually helium, into a gas chromatograph. sci-hub.ruchromatographyonline.com In the GC column, the pyrolyzates are separated based on their boiling points and affinity for the stationary phase. Finally, the separated compounds enter a mass spectrometer, which fragments them into ions and records their mass-to-charge ratio, allowing for definitive identification by comparing the mass spectra to libraries like NIST or Wiley. sci-hub.ruchromatographyonline.com

Research has demonstrated a strong linear correlation between the monomer ratios (3HB:3HV) determined by Py-GC-MS (based on the peak areas of 2-butenoic acid and 2-pentenoic acid) and those obtained from more laborious methods like GC with flame ionization detection (GC-FID). nih.govsci-hub.ru This validates Py-GC-MS as a reliable and rapid screening tool for analyzing the composition of PHA-positive bacterial strains and the resulting biopolymers. nih.gov

The following tables outline typical instrument parameters used in the Py-GC-MS analysis of materials that yield 2-pentenoic acid.

Table 1: Pyrolysis and Gas Chromatography Parameters

| Parameter | Value/Description | Source(s) |

| Pyrolyzer | ||

| Pyrolysis Temperature | 400–650°C | sci-hub.rumdpi.com |

| Gas Chromatograph | ||

| Carrier Gas | Helium | sci-hub.ruchromatographyonline.comacs.org |

| Column Type | Fused-silica capillary column (e.g., 5% phenyl methylpolysiloxane) | acs.org |

| Column Dimensions | 30-60 m length, 0.25 mm ID, 0.25 µm film thickness | sci-hub.ruchromatographyonline.com |

| Inlet Temperature | 250–300°C | sci-hub.ruacs.org |

| Oven Program | Example: Start at 35-45°C, ramp to 280-320°C | sci-hub.ruacs.org |

| Split Ratio | 20:1 | sci-hub.ru |

Table 2: Mass Spectrometry Parameters

| Parameter | Value/Description | Source(s) |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | mdpi.comacs.org |

| Ion Source Temp. | 230°C | mdpi.com |

| Interface Temp. | 250–280°C | sci-hub.ruacs.org |

| Scan Range (m/z) | 15–500 | acs.org |

| Identification | Comparison with NIST/Wiley mass spectral libraries | sci-hub.ruchromatographyonline.com |

Computational and Theoretical Studies on 2 Pentynoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the prediction of molecular properties from first principles by solving the Schrödinger equation. These methods are broadly categorized into wave function-based theories and Density Functional Theory (DFT). irjweb.com DFT has become particularly popular for its balance of computational cost and accuracy, making it a valuable tool for studying molecules like 2-pentynoic acid. biointerfaceresearch.comphyschemres.org

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com DFT is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of the electron density. This approach allows for the calculation of various molecular properties, including optimized geometry, vibrational frequencies, NMR chemical shifts, and frontier molecular orbital energies. biointerfaceresearch.comfaccts.de Hybrid functionals, such as B3LYP, are commonly used as they incorporate a portion of the exact exchange from Hartree-Fock theory, often improving accuracy. physchemres.orgfaccts.de

A fundamental application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface. soton.ac.uk This process yields crucial structural parameters such as bond lengths, bond angles, and dihedral angles. While detailed, peer-reviewed DFT geometry optimization data for this compound is not widely available in the surveyed literature, the process would involve systematically adjusting the coordinates of each atom until the forces on them are minimized. soton.ac.ukshodor.org The resulting data provides the most stable conformation of the molecule in the gas phase or a simulated solvent environment.

The table below illustrates the typical parameters that would be determined from a geometry optimization of this compound. The values for angles involving the alkyne group would be expected to be approximately 180°. uc.edu

Table 1: Representative Data from a DFT Geometry Optimization Note: This table is for illustrative purposes, as specific calculated values for this compound are not available in the cited literature.

| Parameter | Atoms Involved | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C≡C | ~1.20 Å |

| Bond Length | C-C | ~1.46 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O | ~1.35 Å |

| Bond Angle | C-C≡C | ~180° |

| Bond Angle | C-C=O | ~125° |

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. scifiniti.com After geometry optimization, a frequency calculation is performed to find the normal modes of vibration. physchemres.org Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting. The calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of observed spectral bands. mdpi.comunn.edu.ng No imaginary frequencies in the calculation confirm that the optimized structure is a true energy minimum. mdpi.com

A computational study of this compound would yield a set of vibrational frequencies and their corresponding IR and Raman intensities. Key vibrational modes would include the C≡C triple bond stretch, the C=O carbonyl stretch, the O-H stretch of the carboxylic acid group, and various C-H stretching and bending modes.

Table 2: Principal Vibrational Modes Predicted by DFT Note: This table illustrates the expected vibrational modes. Specific calculated frequencies for this compound are not available in the cited literature.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3500 (monomer), ~3000 (dimer) | Stretching of the hydroxyl group |

| ν(C-H) | 2900-3000 | Stretching of the ethyl group C-H bonds |

| ν(C≡C) | 2200-2260 | Stretching of the carbon-carbon triple bond |

| ν(C=O) | 1700-1750 | Stretching of the carbonyl group |

| δ(C-H) | 1370-1470 | Bending of the ethyl group C-H bonds |

| ν(C-O) | 1210-1330 | Stretching of the carbon-oxygen single bond |

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. arastirmax.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. mdpi.comrdd.edu.iq Calculations are performed on the optimized molecular geometry to determine the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). mdpi.com These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. arastirmax.com Comparing predicted and experimental NMR spectra can be crucial for structure verification and assignment of complex spectra. arastirmax.comrdd.edu.iq

Table 3: Expected ¹³C NMR Chemical Shifts from DFT Calculations Note: This table illustrates the type of data obtained. Specific calculated shifts for this compound are not available in the cited literature.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Carboxyl) | Data not available |

| C2 (Alkyne) | Data not available |

| C3 (Alkyne) | Data not available |

| C4 (Methylene) | Data not available |

| C5 (Methyl) | Data not available |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. DFT calculations provide the energies and spatial distributions of these orbitals. biointerfaceresearch.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the chemical stability and reactivity of a molecule. biointerfaceresearch.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. faccts.dersc.org

Table 4: Frontier Molecular Orbital Properties from DFT Note: This table is for illustrative purposes. Specific calculated energy values for this compound are not available in the cited literature.

| Parameter | Description | Calculated Value |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Data not available |

DFT is a valuable tool for investigating the pathways of chemical reactions, helping to elucidate complex mechanisms. stackexchange.comacs.org By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be mapped out. This allows for the determination of activation energies and reaction thermodynamics.

For instance, DFT calculations have been employed to explore the mechanism of the palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids, including this compound, with halogenated aryl triflates. These computational studies indicated that for the reaction involving 3-phenylpropiolic acid, the oxidative addition step is what governs the chemoselectivity of the reaction, while the decarboxylation step is proposed to be the rate-determining step. Such insights are crucial for optimizing reaction conditions and developing new synthetic methodologies.

Compound Index

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-phenylpropiolic acid |

Computational Mechanistic Insights

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reaction mechanisms involving pentynoic acid isomers. A detailed investigation into the cycloisomerization of 4-pentynoic acid, catalyzed by SCS indenediide palladium pincer complexes, reveals a complex and cooperative mechanism. rsc.orgresearchgate.net

Initial DFT calculations (using the B3PW91 functional) explored the reaction profile for the cyclization involving a single molecule of 4-pentynoic acid. rsc.orgresearchgate.net However, this model resulted in a prohibitively high activation barrier. rsc.org A more refined model, consistent with experimental and kinetic data, involves two molecules of 4-pentynoic acid per palladium center. rsc.orgresearchgate.net In this proposed catalytic cycle, the second molecule of the alkynoic acid plays a crucial role as a proton shuttle. rsc.orgresearchgate.net This shuttle function is essential in two key steps: the activation of the carboxylic acid and the subsequent protonolysis of the vinyl palladium intermediate that forms after cyclization. rsc.orgresearchgate.net Furthermore, the involvement of the second acid molecule helps direct the nucleophilic attack of the carboxylic acid onto the alkyne, which is π-coordinated to the palladium center, ensuring an anti-addition. rsc.orgresearchgate.net The study confirmed the cooperation between the palladium metal center and the ligand backbone throughout the catalytic cycle. rsc.orgresearchgate.net

Further computational work demonstrated that the catalytic activity could be enhanced by introducing H-bond donor additives, such as catechol derivatives. rsc.orguniovi.es DFT calculations on the cyclization of 4-pentynoic acid in the presence of catechol showed that the additive facilitates the proton transfer steps more effectively than a second substrate molecule, leading to a significant increase in reaction rates. rsc.orguniovi.es

Molecular Modeling and Simulation

While specific molecular modeling studies on the enantioselective reactions of this compound are not extensively documented, research on closely related α,β-unsaturated acids provides valuable insights into potential stereochemical pathways. Molecular dynamics (MD) simulations are a powerful tool for modeling enantioselectivity by quantifying the frequency of catalytically productive conformations for different enantiomers. nih.govebsco.com This method has been successfully used to understand how the angle of nucleophilic attack can determine which enantiomer is preferentially converted. nih.gov

In the context of catalysis, achieving high enantioselectivity often relies on the sophisticated design of chiral catalysts. For instance, studies on the enantioselective bromolactonization of various unsaturated acids, including 4- and 5-aryl-4-pentenoic acids, show that bifunctional catalysts derived from BINOL can create a chiral environment that directs the reaction to produce one enantiomer in high excess. semanticscholar.org These catalysts work by activating the brominating agent while simultaneously orienting the substrate for a stereoselective cyclization. semanticscholar.org Similarly, cinchona-derived urea (B33335) catalysts have been used for the enantioselective chlorolactonization of 4-arylpent-4-enoic acids, where the catalyst is believed to activate the halogenating agent through hydrogen bonding. diva-portal.org These examples underscore the principle that enantioselective pathways are dictated by the specific interactions within the catalyst-substrate complex, a process well-suited for investigation via molecular modeling.

Computational and experimental studies have been instrumental in understanding and predicting the selectivity of catalytic reactions involving pentenoic acid isomers.

One prominent study focused on the palladium-catalyzed hydroxycarbonylation of various pentenoic acid isomers to produce adipic acid, a valuable industrial chemical. acs.org Using DFT calculations, researchers demonstrated that the active catalyst, [L2PdII-H]+ (where L2 is the bulky diphosphine ligand DTBPX), first isomerizes the different pentenoic acids into their thermodynamic equilibrium mixture. acs.org From this mixture, the terminal isomer undergoes selective carbonylation. The bulky phosphine (B1218219) substituents on the DTBPX ligand are crucial for selectivity; they physically prevent the internal carboxyl group of the pentenoic acid from chelating with the palladium center. acs.org This steric hindrance ensures high regioselectivity, directing the reaction towards the desired linear product, similar to the behavior seen with unfunctionalized alkenes. acs.org The hydrolysis of the resulting acyl-palladium complex was identified as the rate-limiting and selectivity-determining step. acs.org

Another approach to controlling selectivity involves supramolecular catalysis. In the hydroformylation of 3-pentenoic and 4-pentenoic acids, catalyst systems built on bis-zinc(II)-porphyrin templates have been shown to control product distribution based on substrate preorganization. mdpi.com For 3-pentenoic acid, a high selectivity for the aldehyde formed at the carbon atom farthest from the carboxyl group was achieved. mdpi.com This selectivity was highly dependent on the precise distance between the alkene and the carboxylic acid, demonstrating that the supramolecular assembly effectively distinguishes between isomers. mdpi.com

The substrate selectivity of catalysts has also been explored in cyclization reactions. A metalloenzyme-mimicking supramolecular catalyst, Au@ICRM(2), showed exceptionally high activity and selectivity for the cyclization of 4-pentynoic acid compared to other alkynoic acids like 5-hexynoic acid or 6-heptynoic acid. diva-portal.org This selectivity arises not from the gold catalytic center itself, but from the surrounding organic framework of the catalyst, which preferentially binds 4-pentynoic acid. diva-portal.org

Interactive Table: Catalytic Selectivity in Pentenoic Acid Reactions

| Reaction | Substrate(s) | Catalyst System | Key Finding | Selectivity Outcome | Source(s) |

|---|---|---|---|---|---|

| Hydroxycarbonylation | Pentenoic Acid Isomers | Pd-DTBPX | Bulky ligand prevents chelation of the internal COOH group. | High regioselectivity for adipic acid. | acs.org |

| Hydroformylation | 3-Pentenoic Acid | Rh-bis-zinc(II)-porphyrin | Supramolecular preorganization based on alkene-acid distance. | High o:i ratio (18:1) for aldehyde placement. | mdpi.com |

| Intramolecular Cyclization | 4-Pentynoic Acid | Au@ICRM(2) | Supramolecular framework provides specific substrate binding. | Quantitative conversion for 4-pentenoic acid; low for others. | diva-portal.org |

Biological and Biomedical Research on 2 Pentynoic Acid and Derivatives

Investigation of Biological Activities

Anticancer Activity

Derivatives of 2-pentynoic acid have emerged as compounds of interest in anticancer research. Their mechanisms of action are multifaceted, involving the disruption of DNA repair pathways, inhibition of enzymes crucial for cancer cell survival, and direct toxicity to malignant cells.

Certain derivatives of this compound have been shown to interfere with DNA repair processes, a critical function for the survival and proliferation of cancer cells. One such derivative, 2-hexyl-4-pentynoic acid (HPTA), has demonstrated the ability to sensitize breast cancer cells to other anticancer agents by disrupting DNA repair. researchgate.netnih.gov Research indicates that HPTA can lead to an increase in DNA double-strand breaks. researchgate.netnih.gov The mechanism for this involves the inhibition of homologous recombination, a key DNA repair pathway, by interfering with the hyperphosphorylation of replication protein A2 (RPA2) and the function of the recombinase Rad51. researchgate.netnih.gov By impairing the cancer cells' ability to repair their DNA, HPTA enhances the efficacy of DNA-damaging chemotherapeutic agents. researchgate.net

Several derivatives of this compound are recognized as inhibitors of histone deacetylases (HDACs). caymanchem.combocsci.com HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these compounds can induce histone hyperacetylation, which in turn leads to the activation of gene expression. nih.govarvojournals.org

For instance, 2-hexyl-4-pentynoic acid inhibits HDAC activity with significantly greater potency than the well-known HDAC inhibitor, valproic acid (VPA). caymanchem.combocsci.com Its IC50 value, the concentration required to inhibit 50% of the enzyme's activity, is 13 µM, compared to 398 µM for VPA. caymanchem.combocsci.com Another derivative, (S)-2-pentyl-4-pentynoic acid, has also been identified as a potent inducer of histone hyperacetylation. nih.govarvojournals.org This inhibition of HDACs is a key mechanism behind the potential anticancer effects of these compounds, as it can lead to the re-expression of tumor suppressor genes. ontosight.ai

| Compound | IC50 (HDAC Inhibition) | Reference |

| 2-hexyl-4-pentynoic acid | 13 µM | caymanchem.combocsci.com |

| Valproic acid | 398 µM | caymanchem.combocsci.com |

Derivatives of this compound have demonstrated direct cytotoxic effects against various cancer cell lines. For example, 2-hexyl-4-pentynoic acid (HPTA) has been shown to inhibit the growth of breast cancer cells, including MCF7 and EUFA423 cells. researchgate.netnih.gov This cytotoxic activity is observed at concentrations significantly lower than those required for similar effects with valproic acid. researchgate.netnih.gov

Studies have also explored the cytotoxic properties of metal complexes incorporating derivatives of pentanoic acid. Palladium(II) and platinum(II) complexes with O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)pentanoic acid have shown dose-dependent cytotoxicity against human colon cancer cell lines such as CaCo-2, SW480, and HCT116. jbuon.com Notably, the cytotoxic activity of these palladium(II) and platinum(II) complexes was significantly higher than that of the established anticancer drug cisplatin. jbuon.com

Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a molecule to a target protein. This approach has been utilized in the investigation of this compound derivatives to understand their potential mechanisms of action at a molecular level.

These in silico studies help to elucidate how these compounds might interact with key proteins involved in cancer progression. For example, molecular docking has been employed to investigate the binding of various anticancer agents to targets like DNA-topoisomerase complexes and other proteins implicated in cancer pathogenesis. ekb.egscirp.org While specific docking studies solely focused on this compound are not detailed in the provided results, the methodology is a crucial part of modern drug discovery and is applied to understand the interactions of compounds with similar activity profiles. researchgate.netmdpi.comunimas.my

Antimicrobial and Antifungal Properties

Beyond its anticancer potential, 4-pentynoic acid has been investigated for its antimicrobial and antifungal properties. guidechem.com Research has shown that various organic acids, including those with structures related to pentynoic acid, can exhibit inhibitory effects against the growth of bacteria and fungi. researchgate.netscielo.br

For instance, studies on the antifungal activity of organic acids have demonstrated that they can be effective against wood-decaying fungi. researchgate.net While specific data on this compound's antifungal spectrum is limited in the provided results, the general class of unsaturated carboxylic acids has shown moderate antimicrobial activity. benchchem.com The development of triazole-substituted derivatives of natural products has also been a strategy to enhance antifungal activity against various fungal strains, including Candida albicans and Cryptococcus neoformans. mdpi.com

Teratogenicity Studies of Derivatives

Derivatives of this compound have been a subject of interest in teratogenicity studies, particularly in comparison to the known teratogen valproic acid (VPA). oup.comthegoodscentscompany.comnih.govnih.gov Research has focused on understanding the structural features that contribute to teratogenic potential, with a specific emphasis on stereochemistry. nih.govnih.govnih.gov

Studies have revealed a significant difference in the teratogenic potential between the enantiomers of this compound derivatives. nih.govnih.govnih.gov This stereoselectivity suggests that the interaction with biological targets responsible for developmental toxicity is highly specific. psu.edu

(S)-enantiomers: The (S)-enantiomers of certain this compound derivatives have been identified as potent teratogens. For example, (S)-2-pentyl-4-pentynoic acid and (S)-2-n-propyl-4-pentynoic acid [(S)-(-)-4-yn-VPA] have demonstrated significant teratogenic effects, including the induction of neural tube defects like exencephaly in mouse models. oup.comnih.govnih.govnih.gov The teratogenic activity of S-4-yn-VPA was found to be 7.5 times higher than its (R)-enantiomer. nih.gov

(R)-enantiomers: In contrast, the (R)-enantiomers of the same derivatives, such as (R)-2-n-propyl-4-pentynoic acid [(R)(+)-4-yn-VPA], exhibit low or no teratogenic potency. nih.govnih.govnih.gov This enantiomer often serves as a negative control in studies investigating the mechanisms of teratogenicity. nih.gov

The mechanism behind this stereoselective teratogenicity is thought to be related to the inhibition of histone deacetylase (HDAC). oup.comnih.gov The (S)-enantiomers are generally more potent HDAC inhibitors, a property that has been correlated with teratogenicity. oup.comnih.govdiva-portal.org

Table 1: Stereoselective Teratogenicity of this compound Derivatives

| Compound | Stereoisomer | Teratogenic Potential | Model System | Reference |

|---|---|---|---|---|

| 2-n-propyl-4-pentynoic acid | (S)-(-)-4-yn-VPA | High | Mouse | nih.govnih.gov |

| 2-n-propyl-4-pentynoic acid | (R)-(+)-4-yn-VPA | Low/None | Mouse | nih.govnih.govnih.gov |

| 2-pentyl-4-pentynoic acid | (S)-enantiomer | High | Mouse | oup.comnih.govoup.com |

| 2-pentyl-4-pentynoic acid | (R)-enantiomer | Medium | Mouse | oup.com |

The pharmacokinetic profiles of this compound derivatives have been investigated to understand their absorption, distribution, metabolism, and excretion, and to determine if differences in these processes could explain the observed stereoselective teratogenicity.

Studies on the enantiomers of 2-n-propyl-4-pentynoic acid (4-yn-VPA) in pregnant mice revealed no significant differences in their pharmacokinetic profiles. nih.gov Both the highly teratogenic (S)-enantiomer and the weakly teratogenic (R)-enantiomer reached the embryo in comparable concentrations during the critical period of organogenesis. nih.gov This finding strongly suggests that the stereoselective teratogenicity is due to differences in intrinsic activity at the molecular target, rather than differences in how the body processes the enantiomers. nih.gov

Research on a derivative, S-2-pentyl-4-pentynoic hydroxamic acid, showed that it is extensively metabolized to the corresponding carboxylic acid, S-2-pentyl-4-pentynoic acid, without changing its stereochemistry. nih.gov This metabolite was found to be very stable in vivo, with a longer half-life (4.2 hours) compared to valproic acid (1.4 hours). nih.gov This indicates that the teratogenic effects may be mediated by this stable metabolite. nih.gov

Table 2: Pharmacokinetic Parameters of this compound Derivatives

| Compound | Parameter | Value | Species | Reference |

|---|---|---|---|---|

| (S)-2-pentyl-4-pentynoic acid | Half-life | 4.2 h | Mouse | nih.gov |

| Valproic Acid | Half-life | 1.4 h | Mouse | nih.gov |

| (+/-)-2-n-propyl-4-pentynoic acid | Embryonic Concentration | Comparable for R and S enantiomers | Mouse | nih.gov |

| (+/-)-2-n-propyl-4-pentynoic acid | Maternal Plasma Concentration | Comparable for R and S enantiomers | Mouse | nih.gov |

Role in Metabolic Pathways

This compound and its derivatives can influence key metabolic pathways, particularly those involved in fatty acid metabolism.

Fatty acid synthesis is a fundamental cellular process for building lipids. wikipedia.orgaocs.org Some unsaturated fatty acids and their derivatives are known to inhibit enzymes involved in this pathway. nih.govdrugbank.com While direct studies on this compound's effect on fatty acid synthesis are not extensively detailed in the provided results, related compounds like 4-pentenoic acid are known inhibitors of fatty acid oxidation, which is interconnected with synthesis. nih.gov 4-Pentenoic acid inhibits mitochondrial thiolases, enzymes crucial for the final step of β-oxidation. nih.gov Inhibition of fatty acid oxidation can lead to an accumulation of precursors that may, in turn, affect the regulation of fatty acid synthesis. wikipedia.org The process of fatty acid synthesis involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, a process catalyzed by the fatty acid synthase (FAS) complex. aocs.orgyoutube.com The initial and rate-limiting step is the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase. aocs.org Inhibition of this pathway can have significant effects on cellular metabolism. frontiersin.org

Certain microorganisms can metabolize unsaturated fatty acids like pentenoic acid. ontosight.aiontosight.ai For instance, some bacteria can utilize 2-hydroxypyridine, degrading it through a pathway that may involve intermediates structurally related to pentenoic acid derivatives, such as 5-amino-2-oxo-4-pentenoic acid. researchgate.net The metabolism of such compounds in bacteria often converges into central metabolic pathways, like the formation of fumaric acid or α-ketoglutarate. researchgate.net Additionally, cis-2-pentenoic acid has been noted for its antimicrobial properties, suggesting it can interfere with the metabolic processes of certain bacteria and fungi. ontosight.ai The metabolism of propionate (B1217596) in some bacteria can lead to the formation of 2-methyl-2-pentenoic acid. nih.gov

Applications in Biosynthesis and Bio-based Production

2-Pentenoic acid is emerging as a valuable platform chemical derived from renewable resources. acs.orgacs.orgutwente.nl A significant bio-based production route involves the pyrolysis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), a biopolymer produced by mixed microbial cultures from waste materials like municipal food waste. acs.orgacs.orgutwente.nl